3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

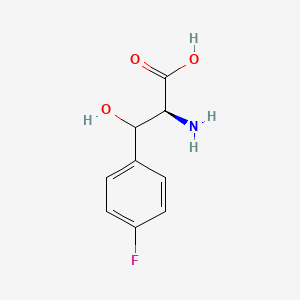

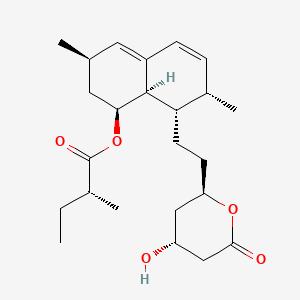

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose (TADG) is a sugar derivative that has been used in a variety of scientific research applications, ranging from biochemistry to pharmaceuticals. TADG is a unique sugar derivative due to its ability to form covalent bonds with proteins and other molecules, allowing for the study of protein-sugar interactions. In addition, TADG can be used to generate a variety of other compounds, such as glycoproteins, glycolipids, and glycosylated proteins. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions of TADG.

Applications De Recherche Scientifique

Synthesis of Oligosaccharides

This compound is an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of three to ten simple sugars (monosaccharides) and play crucial roles in various biological processes.

Production of Glycopeptides and Glycolipids

It is a key component for the synthesis of glycopeptides and glycolipids . Glycopeptides and glycolipids are essential components of cell membranes and play significant roles in cell-cell interactions.

Synthesis of D-galactosamine

The reaction product of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose provides a convenient source of D-galactosamine . D-galactosamine is an important compound in biochemistry and is used in the synthesis of glycosylated proteins and lipids.

Production of Glycosyl Halides

The compound is also used in the production of 3,4,6-tri-0-acetyI-2-azido-2-deoxy-a-~-galactopyranosy~ halides . These halides are used as reactants for the preparation of 2-azido-2-deoxy-a- and -13-D-galactopyranosides .

Synthesis of Antigenic Determinants

The compound is used in the synthesis of oligosaccharides related to the A blood determinants and other important human cell-surface antigenic determinants . These determinants are crucial for immunochemical and enzymological studies.

Research in Glycosphingolipids

The compound is used in research related to glycosphingolipids . Glycosphingolipids are a type of glycolipid found in the cell membrane and have been associated with various cellular functions, including cell recognition and signal transduction.

Mécanisme D'action

Target of Action

It is known that azido sugars like this compound are often used in the synthesis of glycopeptides and glycolipids , suggesting that its targets could be enzymes or receptors involved in these biochemical pathways.

Mode of Action

The 2-azido group in 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose acts as a latent amine . This group can be re-accessed by several reductive chemistries , allowing the compound to interact with its targets.

Biochemical Pathways

The compound plays an important role in α-selective glycosylations , which are crucial processes in the synthesis of glycopeptides and glycolipids . These molecules are involved in various biological functions, including cell-cell recognition and immune response.

Result of Action

Given its role in the synthesis of glycopeptides and glycolipids , it can be inferred that the compound may influence the structures and functions of these molecules.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose involves the conversion of commercially available starting materials to the target compound via a series of chemical reactions.", "Starting Materials": ["D-galactose", "acetic anhydride", "sodium azide", "sodium acetate", "glacial acetic acid", "anhydrous methanol", "anhydrous ether"], "Reaction": ["Step 1: D-galactose is reacted with acetic anhydride and a catalytic amount of sodium acetate in glacial acetic acid to give 3,4,6-tri-O-acetyl-D-galactose.", "Step 2: The 3,4,6-tri-O-acetyl-D-galactose is then reacted with sodium azide in anhydrous methanol to give 3,4,6-tri-O-acetyl-2-azido-2-deoxy-D-galactose.", "Step 3: The final compound, 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose, is obtained by removing the acetyl protecting groups using anhydrous ether as a solvent."] } | |

Numéro CAS |

83025-10-9 |

Nom du produit |

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose |

Formule moléculaire |

C₁₂H₁₇N₃O₈ |

Poids moléculaire |

331.28 |

Synonymes |

2-Azido-2-deoxy-D-galactose 3,4,6-Triacetate; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

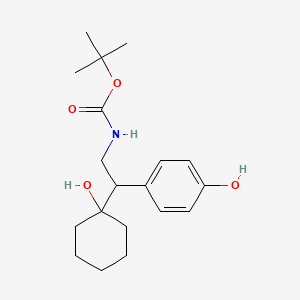

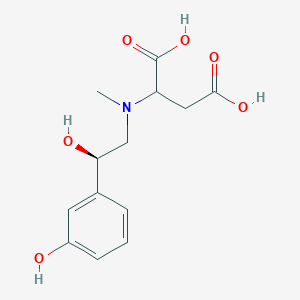

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)

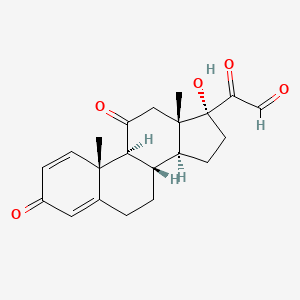

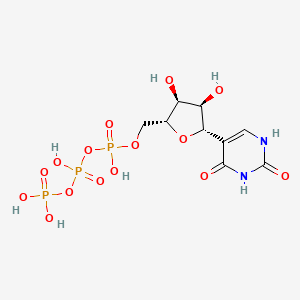

![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)

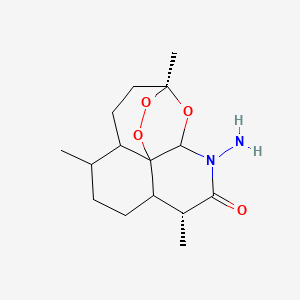

![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)